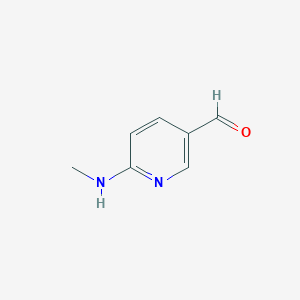

6-(Methylamino)nicotinaldehyde

Description

Contextualization within Nicotinaldehyde Chemistry

Nicotinaldehydes, also known as pyridine-3-carbaldehydes, are a class of organic compounds characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 3-position. google.com This structural arrangement makes them important precursors in the synthesis of more complex molecules. google.com The reactivity of both the pyridine ring and the aldehyde group allows for a variety of chemical transformations.

The chemistry of nicotinaldehydes is diverse, with numerous derivatives created by adding different functional groups to the pyridine ring. These substitutions can significantly influence the molecule's electronic properties, reactivity, and biological activity. For instance, the introduction of amino groups can lead to compounds with interesting pharmacological properties. researchgate.netacs.org Aminonicotinaldehydes and their derivatives have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents. researchgate.net The synthesis of substituted nicotinaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction, oxidation of the corresponding alcohol, or reduction of a nitrile or carboxylic acid derivative. researchgate.net

Overview of Scientific Research and Development Pertaining to 6-(Methylamino)nicotinaldehyde

Scientific inquiry into this compound itself appears to be limited, with much of the available information coming from chemical supplier catalogs where it is listed as a building block for organic synthesis. calpaclab.com Its significance is primarily derived from its structural relationship to the broader class of nicotinaldehydes, which are recognized for their utility in medicinal chemistry and as intermediates in the synthesis of pharmacologically active molecules.

Research on structurally related compounds, such as other 6-substituted nicotinaldehydes, provides context for the potential applications of this compound. For example, derivatives of aminonicotinaldehydes are explored for their biological activities. researchgate.net The presence of the methylamino group at the 6-position of the pyridine ring in this compound introduces a specific electronic and steric environment that can be exploited in further chemical synthesis.

Scope and Objectives of Academic Inquiry

The primary scope of academic and industrial inquiry concerning this compound is its utility as a chemical intermediate. The objectives of its use in research are likely focused on the following areas:

Synthesis of Novel Heterocyclic Systems: The aldehyde and methylamino functionalities provide reactive sites for constructing more complex molecular architectures, such as fused ring systems or other substituted pyridines.

Medicinal Chemistry Research: As a derivative of nicotinaldehyde, it may be used as a starting material for the synthesis of new compounds to be screened for various biological activities. The general class of aminonicotinaldehydes has shown potential as ribonucleotide reductase inhibitors. chemicalbook.com

Development of Structure-Activity Relationships (SAR): By incorporating this specific building block into a series of molecules, researchers can probe how the 6-methylamino-substituted pyridine moiety influences the biological activity or physical properties of the final compounds.

Due to the limited published research specifically on this compound, a significant portion of its scientific exploration likely occurs within proprietary industrial research and development settings.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is primarily compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 72087-21-9 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | 6-(methylamino)pyridine-3-carbaldehyde |

| Synonyms | This compound |

| Physical Form | Solid |

| Purity | Typically available at ≥95% |

| Storage Conditions | Recommended storage at 2-8°C, in a dry, dark place |

Detailed Research Findings

As of the latest review of scientific literature, detailed and specific research findings exclusively for this compound are not widely available in the public domain. Its primary role appears to be that of a synthetic intermediate. The research landscape is more populated with studies on analogous compounds. For instance, research on 2-aminonicotinaldehyde and its metal complexes has shown potential anticancer and antimicrobial activities. researchgate.net Furthermore, various substituted nicotinaldehydes have been synthesized and evaluated for their biological activities, highlighting the general interest in this class of compounds. tandfonline.com

The synthesis of related 6-aminonicotinaldehyde (B32264) derivatives can be achieved through methods like the catalytic hydrogenation of the corresponding cyanopyridine. It is plausible that similar synthetic strategies could be employed for the preparation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZNHSXCGRJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593574 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-21-9 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methylamino Nicotinaldehyde and Its Precursors

Established Synthetic Pathways to 6-(Methylamino)nicotinaldehyde

The synthesis of this compound is typically achieved through multi-step processes that necessitate careful control of reaction conditions to ensure the desired product is obtained with high purity. These methods often rely on the transformation of functional groups on the pyridine (B92270) ring.

Multi-Step Synthesis Approaches

A common and plausible strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde (B1585923), as a key intermediate. The halogen at the 6-position of the pyridine ring serves as a leaving group, which is displaced by methylamine (B109427). The electron-withdrawing nature of the aldehyde group at the 3-position facilitates this substitution by activating the pyridine ring towards nucleophilic attack.

Another potential multi-step approach involves the initial synthesis of a pyridine derivative with a methylamino group at the 6-position and a precursor to the aldehyde group at the 3-position, such as a hydroxymethyl or cyano group. The final step would then be the conversion of this precursor to the aldehyde. For instance, (6-(methylamino)pyridin-3-yl)methanol can be oxidized to yield this compound.

Precursor Chemistry and Intermediate Transformations

A key precursor, 6-chloronicotinaldehyde, can be synthesized through the oxidation of 2-chloro-5-hydroxymethylpyridine. This transformation specifically targets the primary alcohol for conversion to an aldehyde while leaving the chloro-substituted pyridine ring intact. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.

The transformation of the 6-chloro intermediate to the final product is achieved by reaction with methylamine. This nucleophilic aromatic substitution reaction is a cornerstone of this synthetic pathway. The reaction conditions, including solvent, temperature, and the presence of a base, must be carefully optimized to maximize the yield and minimize the formation of byproducts.

Synthesis of Halogenated and Substituted Nicotinaldehyde Precursors

The availability of appropriately substituted nicotinaldehyde precursors is paramount for the synthesis of this compound and its analogues. The following sections detail the synthetic routes to key halogenated and other substituted nicotinaldehydes.

Synthetic Routes to 6-Chloro-4-(methylamino)nicotinaldehyde (B1359715) and Analogues

A documented multi-step synthesis for 6-chloro-4-(methylamino)nicotinaldehyde begins with ethyl 4,6-dichloronicotinate. googleapis.com The first step involves a nucleophilic substitution reaction where the chlorine atom at the 4-position is selectively replaced by a methylamino group. This is achieved by reacting the starting material with methylamine hydrochloride salt and a base, such as diisopropylethylamine, in a solvent like acetonitrile (B52724) at an elevated temperature. googleapis.com

The resulting ethyl 6-chloro-4-(methylamino)nicotinate is then reduced to (6-chloro-4-(methylamino)pyridin-3-yl)methanol. googleapis.com This reduction of the ester to a primary alcohol can be accomplished using a reducing agent like lithium borohydride (B1222165) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol. googleapis.com

Finally, the alcohol is oxidized to the desired aldehyde, 6-chloro-4-(methylamino)nicotinaldehyde. googleapis.com This oxidation step is carried out using an oxidizing agent like manganese(IV) oxide in a suitable solvent system, for example, a mixture of dichloromethane (B109758) (DCM) and THF. googleapis.com

Table 1: Multi-step Synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Ethyl 4,6-dichloronicotinate | Methylamine hydrochloride, Diisopropylethylamine, Acetonitrile, 70°C | Ethyl 6-chloro-4-(methylamino)nicotinate |

| 2 | Ethyl 6-chloro-4-(methylamino)nicotinate | Lithium borohydride, THF/Methanol, 55°C | (6-chloro-4-(methylamino)pyridin-3-yl)methanol |

| 3 | (6-chloro-4-(methylamino)pyridin-3-yl)methanol | Manganese(IV) oxide, DCM/THF, Room Temperature | 6-chloro-4-(methylamino)nicotinaldehyde |

Preparation of 3-Pyridinaldehyde and Related Nicotinaldehydes

3-Pyridinaldehyde, also known as nicotinaldehyde, is a fundamental precursor in pyridine chemistry. Several methods for its preparation have been established.

One industrial method involves the vapor-phase interaction of 3-cyanopyridine (B1664610) with water and formic acid. google.com This reaction is conducted at high temperatures, typically between 400°C and 500°C, over a thoria-alumina catalyst. google.com The process can be run continuously, and the product is isolated by fractional distillation of the condensate. google.com

Another approach is the catalytic hydrogenation of 3-cyanopyridine. This reaction is carried out in the presence of a Raney-nickel catalyst in an aqueous solution of a carboxylic acid, such as acetic acid. google.comgoogleapis.com The reaction proceeds at room temperature under a constant hydrogen pressure. google.com This method is advantageous as it produces a stable solution of nicotinaldehyde and avoids the formation of corrosive byproducts. google.com

A further method for the synthesis of 3-pyridinaldehyde starts from 3-methylpyridine (B133936) (3-picoline). guidechem.com The process involves the chlorination of 3-methylpyridine at an elevated temperature (137°C to 142°C) to form an intermediate, which is then subjected to catalytic hydrolysis. guidechem.com The hydrolysis is performed in water with a catalyst such as calcium carbonate at around 115°C, leading to the formation of 3-pyridinaldehyde with a high yield and purity. guidechem.com

Table 2: Comparison of Synthetic Routes to 3-Pyridinaldehyde

| Starting Material | Key Reagents | Catalyst | Temperature | Yield |

| 3-Cyanopyridine | Water, Formic Acid | Thoria-alumina | 400-500°C | Good |

| 3-Cyanopyridine | Hydrogen | Raney-nickel | Room Temperature | 84% |

| 3-Methylpyridine | Chlorine, Water | Calcium Carbonate | 115-142°C | 96% |

Green Chemistry Approaches in Nicotinaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including nicotinaldehydes, to develop more environmentally friendly processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. anton-paar.comamazonaws.comnih.govajgreenchem.comchemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. chemicaljournals.com Microwave heating is more efficient than conventional heating as it directly heats the reactant molecules. amazonaws.com This technique can also enable solvent-free reactions, further reducing the environmental impact. amazonaws.com For the synthesis of pyridine derivatives, microwave-assisted multicomponent reactions have been shown to be highly efficient, offering excellent yields in short reaction times with low processing costs.

The development of greener oxidation methods is another key area of focus. Traditional oxidation reactions often employ hazardous and toxic reagents. Research is ongoing to replace these with more benign alternatives. For the oxidation of alcohols to aldehydes, which is a key step in some nicotinaldehyde syntheses, greener methods are being explored that utilize catalysts in combination with environmentally friendly oxidizing agents.

By incorporating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Eco-Friendly Reaction Conditions and Catalytic Systems

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction on a 6-halonicotinaldehyde precursor, most commonly 6-chloronicotinaldehyde, with methylamine. Traditional approaches often required harsh conditions and stoichiometric reagents. However, recent research in C-N cross-coupling and nucleophilic substitution reactions has led to the development of significantly greener alternatives applicable to this class of compounds. These advancements focus on the use of benign solvents, highly efficient catalysts based on either precious or earth-abundant metals, and in some cases, metal-free systems.

Advanced Catalytic Approaches: Modern catalysis aims to lower the energy barrier of reactions, enabling them to proceed under milder conditions with higher selectivity and efficiency. For the synthesis of aminopyridines, palladium-based catalysts have been extensively studied. Recent breakthroughs have produced highly robust pre-catalysts, such as [t-BuXPhos(Pd-π-cinnamyl)]OTf, which are capable of facilitating amination reactions in aqueous media at temperatures between room temperature and 45 °C. nih.gov A key advantage of these advanced systems is their high efficiency, allowing for catalyst loadings at the parts-per-million (ppm) level, which drastically reduces the cost and environmental burden associated with residual metal in the final product. nih.gov

Recognizing the cost and limited availability of palladium, research has also focused on catalysts using more earth-abundant metals. Copper(I)-catalyzed systems, for instance, have been effectively used for the amination of bromopyridine derivatives using aqueous ammonia (B1221849) in solvents like ethylene (B1197577) glycol. researchgate.net The use of copper presents a more sustainable and economical alternative to palladium for industrial-scale synthesis. researchgate.net

Greener Solvents and Metal-Free Conditions: A significant stride in eco-friendly synthesis is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water. The development of base-promoted, metal-free amination of polyhalogenated pyridines using water as the solvent represents a major advance. nih.gov This approach avoids precious metal catalysts altogether, reducing both cost and potential product contamination. nih.gov Furthermore, reactions performed in aqueous micellar solutions, using surfactants like TPGS-750-M, create nanoreactors that can facilitate C-N cross-coupling reactions efficiently, often with the possibility of recycling the catalytic system and the aqueous medium. nih.gov

The table below summarizes various eco-friendly approaches relevant to the synthesis of aminopyridines.

| Synthetic Strategy | Catalyst/Promoter | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Low-Loading Pd Catalysis | [t-BuXPhos(Pd-π-cinnamyl)]OTf | Water (micellar) | Very low catalyst loading (ppm), mild temperature (RT-45°C), recyclable medium. | nih.gov |

| Earth-Abundant Metal Catalysis | Copper(I) Oxide (Cu₂O) | Ethylene Glycol | Uses a less expensive and more abundant metal than palladium. | researchgate.net |

| Metal-Free Amination | Base-promoted (e.g., NaOtBu) | Water | Avoids transition metals, environmentally benign solvent, lower cost. | nih.gov |

Atom Economy and Sustainability Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. It provides a theoretical measure of how little waste a reaction generates. The synthesis of this compound from 6-chloronicotinaldehyde and methylamine is a nucleophilic aromatic substitution reaction, which, like many substitutions, is inherently less than 100% atom economical due to the formation of a byproduct.

The reaction proceeds as follows:

C₆H₄ClNO (6-chloronicotinaldehyde) + CH₃NH₂ (methylamine) → C₇H₈N₂O (this compound) + HCl (hydrogen chloride)

The atom economy for this transformation is calculated using the molecular weights of the reactants and the desired product.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant: 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 |

| Reactant: Methylamine | CH₃NH₂ | 31.06 |

| Total Reactant Mass | - | 172.61 |

| Desired Product: this compound | C₇H₈N₂O | 136.15 |

| Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100 | 78.88% |

Minimizing energy consumption through reactions that proceed at lower temperatures and pressures. nih.gov

Using non-toxic and recyclable solvents like water, which reduces environmental impact and disposal costs. nih.govnih.gov

Reducing derivatization steps , which simplifies the process and cuts down on reagent use and waste generation.

Therefore, while the theoretical atom economy of the core substitution reaction is below 100%, a holistic approach that incorporates highly efficient catalytic systems, green solvents, and mild conditions can render the synthesis of this compound a highly sustainable and environmentally responsible process.

Reactivity and Synthetic Transformations of 6 Methylamino Nicotinaldehyde

Functional Group Reactivity of the Aldehyde Moiety

The aldehyde group is a prominent site of chemical reactivity in 6-(methylamino)nicotinaldehyde, readily undergoing both oxidation and condensation reactions.

Oxidation Reactions and Carboxylic Acid Formation

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(methylamino)nicotinic acid. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a carboxylic acid group into a molecule. A variety of oxidizing agents can be utilized for this purpose, with the choice of reagent often dictated by the sensitivity of other functional groups within the molecule.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents such as silver oxide (Ag₂O) or Tollens' reagent. For substrates with sensitive functional groups, selective oxidation methods are preferred to avoid unwanted side reactions.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 6-(Methylamino)nicotinic acid |

| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃ in acetone/H₂SO₄) | 6-(Methylamino)nicotinic acid |

| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 6-(Methylamino)nicotinic acid |

Condensation Reactions, Including Aldol (B89426) Variations

The aldehyde group of this compound is an excellent electrophile, making it susceptible to attack by various nucleophiles in condensation reactions. These reactions are pivotal for carbon-carbon bond formation and the construction of more complex molecular architectures.

Aldol and Claisen-Schmidt Condensations: In the presence of a base, this compound can react with enolizable aldehydes or ketones in an aldol-type condensation. When the reaction partner is another aldehyde or a ketone, it is often referred to as a crossed aldol or Claisen-Schmidt condensation. These reactions proceed through the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: A particularly useful condensation reaction for this compound is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. The resulting product is typically an α,β-unsaturated compound. The Hantzsch pyridine (B92270) synthesis, for instance, incorporates a Knoevenagel condensation step. wikipedia.orgchemtube3d.com

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde group into an alkene. wikipedia.orglibretexts.org This reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org A study on dearomatized pyridylphosphonium ylides in a Wittig olefination-rearomatization sequence has been developed for the synthesis of 4-alkylpyridines. nih.gov

| Condensation Reaction | Reagent(s) | Product Type |

| Aldol Condensation | Enolizable aldehyde/ketone, base | β-hydroxy aldehyde/ketone, α,β-unsaturated carbonyl |

| Knoevenagel Condensation | Active methylene compound, weak base | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide | Alkene |

Reactivity of the Amine Functionality

Nucleophilic Substitutions and Derivatization

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic. This allows for a variety of derivatization reactions, where the hydrogen atom on the nitrogen is replaced by other functional groups. Such reactions are valuable for modifying the properties of the molecule, for instance, in the synthesis of pharmaceutical analogues.

Acylation, for example, can be achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. Alkylation reactions with alkyl halides can also be performed to introduce further alkyl groups on the nitrogen atom.

Formation of Imine Intermediates

The primary amine functionality of related 6-aminopyridine derivatives can react with the aldehyde group of another molecule to form an imine (Schiff base). researchgate.net While this compound possesses a secondary amine, the aldehyde can react with primary amines to form imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq The presence of the electron-donating methylamino group at the 6-position, however, activates the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to the amino group (positions 5 and 3, respectively). The aldehyde group at the 3-position is an electron-withdrawing group and a meta-director. The interplay of these two groups will determine the ultimate position of substitution. Electrophilic substitution on pyridine often requires harsh reaction conditions. quimicaorganica.org

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are generally more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. dalalinstitute.commasterorganicchemistry.com The presence of a good leaving group at one of these positions facilitates the reaction. While this compound does not have an inherent leaving group, a related precursor such as a 6-halonicotinaldehyde could undergo nucleophilic aromatic substitution with methylamine (B109427) to synthesize the target molecule. The reaction proceeds via an addition-elimination mechanism, often involving a Meisenheimer-like intermediate. youtube.com The electron-withdrawing aldehyde group would further activate the ring towards nucleophilic attack.

| Reaction Type | Directing Influence of -NHCH₃ (Activating) | Directing Influence of -CHO (Deactivating) | Predicted Site of Substitution |

| Electrophilic Aromatic Substitution | Ortho, Para (Positions 5, 3) | Meta (Positions 5) | Position 5 is favored due to combined directing effects. |

| Nucleophilic Aromatic Substitution | (No direct leaving group) | Activates ring for attack | N/A (without a leaving group) |

Transition Metal-Catalyzed Coupling Reactions

The pyridine scaffold of this compound, featuring both electron-donating (methylamino) and electron-withdrawing (aldehyde) groups, along with its potential for halogenation, makes it a versatile substrate for various transition metal-catalyzed coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures. Palladium-based catalysts are particularly prominent in facilitating these transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov While this compound itself is not a typical substrate for direct coupling, its halogenated derivatives are excellent candidates for Suzuki-Miyaura reactions. For instance, a bromo- or chloro-substituted version of the molecule can be coupled with various aryl or heteroaryl boronic acids to synthesize a diverse library of biaryl and heteroaryl-pyridine derivatives.

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents. nih.gov

Research on related nicotinaldehyde scaffolds has demonstrated the efficacy of this method. For example, the coupling of 3-bromonicotinaldehyde with various aryl boronic acids using a Pd(PPh₃)₄ catalyst in a dioxane/water solvent system with K₃PO₄ as the base has been shown to produce the desired biaryl products in good to excellent yields. nih.gov These conditions can be adapted for halogenated derivatives of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Nicotinaldehydes

| Parameter | Condition | Source |

| Catalyst | Pd(PPh₃)₄ (Palladium(0)) | nih.gov |

| Substrates | Halogenated Nicotinaldehyde, Aryl Boronic Acid | nih.gov |

| Base | K₃PO₄ (Potassium phosphate) | nih.gov |

| Solvent | Dioxane:H₂O mixture | nih.gov |

| Temperature | 80–100°C | nih.gov |

Palladium-Catalyzed C-C and C-N Coupling Sequences

This compound is a valuable precursor for constructing complex fused heterocyclic systems through palladium-catalyzed coupling sequences. An efficient strategy has been developed for the synthesis of 4-pyridone fused hybrid scaffolds utilizing a novel C(formyl)-C(aryl) and C(aryl)-N(amine) coupling sequence. researchgate.net

This transformation involves the reaction of 2-(methylamino)nicotinaldehyde (B1351551) (an isomer of this compound) with 3-bromo-2-chlorothiophene. The process is catalyzed by palladium(0) and involves an intramolecular cross-dehydrohalogenative coupling. researchgate.net This methodology allows for the efficient construction of thio-bridged compounds through the formation of a six-membered palladacycle intermediate, which is key to generating the C-C bond. researchgate.net Such sequences are highly valuable as they build molecular complexity in a single, streamlined process.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed C-N bond formation, involving the coupling of amines with aryl halides or pseudohalides. organic-chemistry.orgyoutube.com While not a direct reaction of this compound itself, this methodology is crucial for synthesizing the starting material or its derivatives. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of even weakly binding amines under relatively mild conditions. nih.govnih.gov

Table 2: Key Features of Palladium-Catalyzed Coupling Sequences

| Reaction Type | Description | Key Intermediates | Source |

| C-C/C-N Coupling | Sequential formation of a C-C bond at the formyl position followed by a C-N bond from the amine. | Six-membered palladacycles | researchgate.net |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | Pd-amido complexes | youtube.com |

| Cross-Dehydrogenative Coupling | Formation of a (hetero)aryl-(hetero)aryl bond via double C-H activation, avoiding pre-activated substrates. | Not specified | rsc.org |

Other Catalytic Transformations

Beyond palladium-catalyzed cross-coupling, the functional groups of this compound allow for other important catalytic transformations.

Hydrogenation

The aldehyde group is susceptible to reduction via catalytic hydrogenation to form the corresponding primary alcohol, (6-(methylamino)pyridin-3-yl)methanol. This transformation is typically achieved using hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. rsc.org Under more stringent conditions, such as higher pressures and temperatures or with different catalysts like Raney nickel, the pyridine ring itself can also be hydrogenated. researchgate.net Selective hydrogenation of the aldehyde in the presence of the aromatic pyridine ring is a key consideration and can often be achieved under milder conditions. rsc.org

Table 3: Typical Conditions for Catalytic Hydrogenation of Aldehydes

| Catalyst | Hydrogen Source | Typical Substrate | Product | Source |

| Palladium on Carbon (Pd/C) | H₂ gas (1-4 atm) | Aromatic Aldehydes | Aromatic Alcohols | rsc.orgnih.gov |

| Raney Nickel | H₂ gas (high pressure) | Nitroarenes, Aldehydes | Amines, Alcohols | researchgate.net |

| Cobalt Complexes | H₂ gas (4 atm) | Alkenes | Alkanes | nih.gov |

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for transformations involving the aldehyde group. mdpi.com The aldehyde in this compound can act as an electrophile in a variety of organocatalytic reactions. For example, 4-aminopyridine (B3432731) derivatives like DMAP (4-(Dimethylamino)pyridine) are known to catalyze acyl transfer reactions, where the aldehyde could potentially be involved in related transformations. mdpi.com The aldehyde can also participate in C-C bond-forming reactions such as aldol or Michael additions when activated by an appropriate organocatalyst, reacting with nucleophiles like ketones, nitroalkanes, or other enolizable carbonyl compounds.

Design, Synthesis, and Evaluation of 6 Methylamino Nicotinaldehyde Derivatives

Design Principles for Novel Derivatives

The rational design of new derivatives from a lead compound like 6-(methylamino)nicotinaldehyde is a foundational aspect of drug discovery. This process involves the application of established medicinal chemistry principles to optimize the molecule's properties.

Structural modification strategies aim to enhance a molecule's desired characteristics by altering its chemical framework. For the this compound scaffold, modifications can be targeted at three primary locations: the methylamino group, the aldehyde function, and the pyridine (B92270) ring itself.

Modification of the Methylamino Group: The secondary amine provides a site for N-acylation to form amides, sulfonamides, or ureas, which can introduce new interaction points and alter polarity. Alkylation could yield tertiary amines, potentially impacting basicity and receptor interaction.

Derivatization of the Aldehyde Group: The aldehyde is a highly versatile functional group. It can undergo reductive amination to introduce diverse amine-containing side chains, oxidation to the corresponding carboxylic acid, or reduction to an alcohol. More complex modifications involve its use as a key reactant in condensation reactions to form larger heterocyclic systems.

Substitution on the Pyridine Ring: While the existing substituents direct the regioselectivity, further electrophilic aromatic substitution on the pyridine ring can introduce additional functional groups like halogens, nitro, or alkyl groups, which can modulate the electronic properties and lipophilicity of the entire molecule.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR), providing insights into how specific structural changes influence biological activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. nih.gov For a molecule based on this compound, a pharmacophore model would likely include features such as a hydrogen bond donor/acceptor (from the amino group), a hydrogen bond acceptor (the aldehyde oxygen), and an aromatic ring feature. nih.govnih.gov

Bioisosteric replacement is a strategy used to replace a functional group with another that retains similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. longdom.orgnih.gov This approach is critical for optimizing lead compounds. wikipedia.org In the context of this compound, several bioisosteric replacements can be considered to fine-tune its properties.

Table 1: Potential Bioisosteric Replacements for Functional Groups of this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Aldehyde (-CHO) | Nitrile (-CN), Tetrazole, Oxadiazole, Acyl sulfonamides | Mimic the hydrogen bond accepting properties of the aldehyde oxygen; modify metabolic stability and acidity. nih.govalfa-chemistry.com |

| Methylamino (-NHCH₃) | Hydroxyl (-OH), Methoxy (-OCH₃), Methyl (-CH₃) | Modulate hydrogen bonding capacity, polarity, and basicity. |

| Pyridine Ring | Thiophene, Furan, Benzene (B151609) | Alter aromaticity, electronic distribution, and potential for pi-stacking interactions. longdom.org |

Synthetic Approaches to Diverse Derivatives

The aldehyde and amino functionalities of this compound make it an ideal precursor for the synthesis of a variety of complex heterocyclic systems through cyclization and condensation reactions.

Fusing additional rings to the pyridine core of this compound can lead to rigid, planar structures often found in biologically active molecules.

Naphthyridinones: Naphthyridines, or diazanaphthalenes, are bicyclic systems containing two pyridine rings. bas.bg The 1,6-naphthyridin-2(1H)-one core can be synthesized from a substituted aminopyridine. For instance, the condensation of an aminopyridine with diethyl malonate, followed by thermal cyclization, is a common route to form the second pyridone ring. bas.bg Adapting this to this compound would involve leveraging the amino group for the initial condensation, potentially after modification or protection of the aldehyde.

Imidazopyridines: The imidazopyridine scaffold is present in numerous pharmaceutical agents. chem-station.com The synthesis of imidazo[1,2-a]pyridines often proceeds via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govrsc.org Starting from this compound (a 6-aminopyridine derivative), a similar strategy can be employed to synthesize the corresponding isomeric imidazo[4,5-b]pyridine ring system. Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, also provide an efficient route to various imidazopyridine derivatives. nih.gov

Conjugating the pyridine core with other heterocyclic systems like chromones or benzofurans can generate hybrid molecules with novel properties.

Chromone (B188151) Conjugates: The synthesis of pyridine-chromone hybrids can be effectively achieved using the Knoevenagel condensation. wikipedia.org In this approach, the aldehyde group of this compound can react with an activated methylene (B1212753) group of a 2-hydroxyacetophenone (B1195853) derivative in the presence of a basic catalyst like piperidine. The resulting intermediate can then undergo intramolecular cyclization and dehydration to form the chromone ring, creating a direct link between the pyridine and chromone moieties.

Benzofuran (B130515) Conjugates: Benzofuran derivatives are prevalent in natural products and medicinally important compounds. A common strategy for their synthesis involves the Perkin reaction or related methodologies. nih.gov To create a benzofuran conjugate, this compound could be reacted with a salicylaldehyde (B1680747) derivative under Perkin conditions. More modern approaches often utilize transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization to form the benzofuran ring. This could be adapted to link a pre-formed benzofuran to the pyridine core.

Thiadiazole and triazole rings are important five-membered heterocycles frequently incorporated into molecular designs to act as bioisosteres for amide or ester groups and to modulate physicochemical properties.

A versatile synthetic route to both 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives begins with the condensation of the aldehyde group of this compound with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone intermediate.

1,3,4-Thiadiazole Synthesis: The prepared thiosemicarbazone can undergo oxidative cyclization to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. A variety of dehydrating and oxidizing agents, such as sulfuric acid or ferric chloride, are commonly used to facilitate this transformation.

1,2,4-Triazole Synthesis: Alternatively, the same thiosemicarbazone intermediate can be cyclized under basic conditions (e.g., refluxing with aqueous sodium hydroxide) to form a 1,2,4-triazole-5-thione derivative. wikipedia.org This reaction proceeds through an intramolecular nucleophilic attack of one of the hydrazinic nitrogens onto the thiocarbonyl carbon, followed by elimination of hydrogen sulfide.

Table 2: Summary of Synthetic Approaches for this compound Derivatives

| Derivative Class | Key Intermediate/Reaction | Description |

| Naphthyridinones | Condensation with malonates | The amino group reacts with a malonate ester, followed by heat-induced cyclization to form the fused pyridone ring. bas.bg |

| Imidazopyridines | Tschitschibabin-type reaction | Condensation of the aminopyridine with an α-halocarbonyl compound or use in multi-component reactions. nih.govrsc.org |

| Chromone Conjugates | Knoevenagel Condensation | The aldehyde reacts with a 2-hydroxyacetophenone derivative, followed by intramolecular cyclization. |

| Benzofuran Conjugates | Perkin Reaction / Cross-Coupling | Classical condensation methods or modern transition-metal-catalyzed reactions to link the two heterocyclic cores. |

| Thiadiazoles/Triazoles | Thiosemicarbazone Cyclization | The aldehyde is converted to a thiosemicarbazone, which is then cyclized under oxidative (for thiadiazole) or basic (for triazole) conditions. wikipedia.org |

Structure-Activity Relationship (SAR) Studies of Derivatives

Elucidation of Key Structural Features for Biological Activity

A detailed analysis of the key structural features of this compound derivatives for biological activity cannot be provided, as no specific studies that systematically evaluate a series of these compounds have been identified in the public domain.

Impact of Substituent Effects on Activity Profiles

Specific data on the impact of substituent effects on the activity profiles of this compound derivatives is not available in the scientific literature. Consequently, a data-driven discussion on this topic is not possible at this time.

Advanced Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 6-(Methylamino)nicotinaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methylamino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would be characteristic of the compound's specific structure.

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the methyl carbon of the amino group would appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule.

As of the latest available data, specific, experimentally determined ¹H NMR and ¹³C NMR spectral data for this compound are not widely published in publicly accessible scientific literature. However, chemical suppliers may hold this data internally synblock.com.

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard MS experiment, this compound would be ionized, and the resulting molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information by showing the masses of smaller fragments of the molecule.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₇H₈N₂O, the expected exact mass is 136.0637 Da nih.gov. HR-MS would be used to confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. While some suppliers indicate the availability of LC-MS data, specific public records of these analyses are not available synblock.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

A strong C=O stretching band for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

N-H stretching and bending vibrations for the secondary amine.

C-H stretching vibrations for the aromatic ring and the methyl group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, and the aldehyde group, containing a carbonyl chromophore, would lead to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the solvent and the electronic interaction between the methylamino group and the pyridine-aldehyde system.

Specific experimental IR and UV-Vis spectra for this compound are not widely available in published literature.

Crystallographic Analysis

Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms in a solid-state sample.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

A search of the current scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.

Thermal and Microscopic Analysis

Thermal and microscopic analyses are important for characterizing the physical properties of a compound, such as its thermal stability and morphology.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information on the thermal stability, melting point, and any phase transitions of this compound.

Microscopic Analysis: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) could be used to study the morphology, particle size, and surface characteristics of solid samples of the compound.

There is no publicly available information from thermal or microscopic analyses of this compound in the scientific literature.

Thermogravimetric Analysis (TGA)

No data is publicly available.

Electron Microscopy (TEM, FE-SEM)

No data is publicly available.

While general principles and methodologies for Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, prediction of spectroscopic parameters, study of Non-Linear Optical (NLO) properties, and molecular dynamics simulations are well-established, their specific application and the resulting data for "this compound" have not been reported in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested detailed research findings and data tables for each specified section and subsection, as the primary research data for this specific compound is not publicly available.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Conformational Analysis

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule such as 6-(Methylamino)nicotinaldehyde, which possesses rotatable single bonds, multiple conformers can exist. The key rotatable bonds are the one connecting the methylamino group to the pyridine (B92270) ring and the bond linking the aldehyde group to the ring.

Intermolecular Interactions and Binding Studies

The chemical structure of this compound dictates the types of non-covalent interactions it can form with biological macromolecules like proteins or nucleic acids. These interactions are the foundation of molecular recognition and binding affinity. The key functional groups responsible for these interactions are:

The Aldehyde Group: The oxygen atom is a hydrogen bond acceptor.

The Methylamino Group: The nitrogen-bound hydrogen is a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor.

The Pyridine Ring: The nitrogen atom within the ring is a hydrogen bond acceptor. The aromatic ring system can also participate in π-π stacking or cation-π interactions with complementary residues in a binding pocket. rsc.org

Theoretical binding studies utilize computational models to explore how these groups engage with the active site of a target protein. Methods like quantum mechanics/molecular mechanics (QM/MM) can provide detailed insights into the electronic nature of these interactions, helping to quantify the strength of hydrogen bonds and van der Waals forces that stabilize the ligand-receptor complex. rsc.org Understanding these specific interactions is essential for predicting binding affinity and for the rational design of analogues with improved potency.

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are invaluable in the early stages of drug discovery for predicting the biological targets of a compound and assessing its potential as a drug candidate by evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Target Prediction and Ligand-Protein Docking

Target prediction algorithms screen the structure of a ligand against databases of known protein structures to identify potential biological targets. These predictions are based on structural similarity to known ligands or on the complementarity of the ligand's shape and chemical features to the protein's binding site.

Once potential targets are identified, molecular docking is used to predict the preferred orientation and binding affinity of this compound within the active site of a protein. nih.govosti.gov In this process, the ligand's conformational flexibility and the various possible interactions (hydrogen bonds, hydrophobic interactions, etc.) are computationally sampled to find the most stable binding mode, often expressed as a docking score. sums.ac.ir This score provides an estimate of the binding free energy, with more negative values suggesting a more favorable interaction. osti.gov These simulations can reveal key amino acid residues that are critical for binding and provide a structural hypothesis for the compound's mechanism of action.

Pharmacokinetic and Drug-Likeness Assessment

The evaluation of pharmacokinetic properties is crucial to determine if a compound has the potential to become a viable drug. novalix.com Computational models are widely used to predict these properties, offering a rapid and cost-effective way to screen compounds. nih.govresearchgate.net Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties known to influence oral bioavailability.

For this compound, key physicochemical properties have been computationally predicted. nih.gov These parameters are used to assess its drug-likeness profile.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 136.15 g/mol nih.gov | ≤ 500 | Yes |

| LogP (XLogP3-AA) | 0.6 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

The in silico analysis indicates that this compound complies with all criteria of Lipinski's Rule of Five. This favorable profile suggests that the compound is likely to have good membrane permeability and oral absorption, making it a promising candidate for further development from a pharmacokinetic standpoint. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Applications in Medicinal Chemistry and Biological Sciences Focus on Research Potential

Investigation of Biological Activities of 6-(Methylamino)nicotinaldehyde Derivatives

Derivatives built upon the nicotinaldehyde framework have been synthesized and evaluated for a variety of biological activities. These studies demonstrate the chemical tractability of the core structure and its capacity for modification to achieve desired therapeutic effects.

The pyridine (B92270) ring is a common motif in many anticancer agents. Research into pyridine derivatives has revealed significant potential for growth inhibition in various cancer cell lines.

For instance, a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which share the substituted pyridine core, were evaluated for their anticancer properties by the National Cancer Institute (NCI). Many of these compounds demonstrated excellent growth inhibition, with GI₅₀ values (concentration causing 50% growth inhibition) in the low micromolar to nanomolar range. researchgate.net One of the most potent derivatives, a 2,6-dichlorobenzaldehydehydrazone, inhibited the growth of all tested cancer cell lines with nanomolar potency and was selected for further in vivo testing. researchgate.net

Furthermore, the aldehyde group on the nicotinaldehyde scaffold is of interest due to its role in cellular metabolism. Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD). nih.gov Given that cancer cells have a high demand for NAD to sustain their rapid proliferation and energy production, targeting NAD biosynthesis pathways has emerged as an attractive anti-cancer strategy. nih.gov While nicotinaldehyde itself was found to rescue leukemia cells from an NAD-lowering anti-cancer agent, this metabolic link underscores the potential for its derivatives to modulate NAD levels and impact cancer cell survival. nih.gov

| Compound Class | Cancer Cell Lines | Activity | Reference |

| 2-Arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines | Various human cancer cell lines (NCI-60) | GI₅₀ values in low micromolar to nanomolar range. researchgate.net | researchgate.net |

| 2,6-Dichlorobenzaldehydehydrazone derivative | All tested cancer cell lines | Nanomolar potency. researchgate.net | researchgate.net |

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of nicotinaldehyde and related structures have shown promising activity against a range of bacteria and fungi.

In one study, new nicotinaldehyde derivatives were synthesized using a Suzuki coupling reaction and evaluated against oral pathogens. nih.gov Two compounds, DMPN and BrPN, exhibited significant antibiofilm activity against pathogens such as Pseudomonas aeruginosa and Bacillus species, with Minimum Inhibitory Concentrations (MIC) as low as 1.56 µg/mL. nih.gov

Similarly, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones, which feature a 6-amino substituted core analogous to this compound, demonstrated potent antifungal activity against various Candida species. nih.gov Several of these compounds, particularly those with N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino groups, showed more potent antifungal effects than the standard drug fluconazole, completely inhibiting fungal growth at concentrations between 0.8-6.3 µg/mL. nih.gov

Additionally, 6-phenylnicotinohydrazide derivatives have been investigated for their antimicrobial properties. One derivative, the 2,6-dichlorobenzylidene counterpart, emerged as a particularly active compound with potent broad-spectrum antimicrobial activity (MIC range of 0.24–1.95 µg/mL) and superior antimycobacterial activity (MIC=3.90 µg/mL). researchgate.net

| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference |

| Nicotinaldehyde derivatives (DMPN, BrPN) | Oral pathogens (P. aeruginosa, Bacillus sp.) | Significant antibiofilm activity (MIC 1.56-6.24 µg/mL). nih.gov | nih.gov |

| 6-(N-Arylamino)-7-methylthio-5,8-quinolinediones | Candida species | More potent than fluconazole; complete inhibition at 0.8-6.3 µg/mL. nih.gov | nih.gov |

| 6-Phenylnicotinohydrazide derivative | Bacteria, Mycobacteria | Broad-spectrum antimicrobial activity (MIC 0.24–1.95 µg/mL). researchgate.net | researchgate.net |

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. unimi.it Dysregulation of nAChRs is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them important therapeutic targets. unimi.it

The pyridine scaffold, the core of this compound, is a key structural feature of nicotine (B1678760) and many other nAChR ligands. This suggests that derivatives of this compound have the potential to modulate nAChR activity. Ligands can modulate these receptors by binding to the same site as the endogenous neurotransmitter acetylcholine (the orthosteric site) or to distinct allosteric sites. nih.gov

Allosteric modulators can enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the receptor's response to acetylcholine. nih.gov This modulation offers a more nuanced approach to drug action compared to direct activation or blocking of the receptor. nih.gov Given the structural similarities to known nAChR ligands, derivatives of this compound represent a promising area of research for the development of novel PAMs or NAMs for treating neurological conditions.

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of nicotinaldehyde and the closely related nicotinic acid have been explored as inhibitors of various enzymes, with a notable focus on α-amylase.

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com A library of novel nicotinic acid derivatives, with modifications at position 6 of the pyridine ring, were evaluated for their α-amylase inhibitory activity. nih.govunimi.it The studies found that several derivatives operated through a noncompetitive inhibition mechanism, which can offer advantages over competitive inhibitors. nih.govunimi.it For example, compound 8 showed an IC₅₀ of 20.5 µM against α-amylase. nih.gov

Another study investigated substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. All the tested compounds showed anti-α-amylase activity, with some derivatives exhibiting inhibition of more than 59%. bibliomed.org

| Derivative Class | Enzyme | Inhibition Type | Potency (IC₅₀) | Reference |

| Nicotinic acid derivatives | α-Amylase | Noncompetitive | 20.5 µM (Compound 8) | nih.gov |

| Nicotinic acid derivatives | α-Amylase | Noncompetitive | 58.1 µM (Compound 44) | nih.gov |

| Substituted 2-phenoxynicotinaldehydes | α-Amylase | Not specified | >59% inhibition for most active compounds | bibliomed.org |

Chronic inflammation is an underlying factor in many diseases. Research into structurally related heterocyclic compounds suggests that derivatives of this compound could possess anti-inflammatory properties.

For example, novel isoquinoline-1-carboxamide (B73039) derivatives were synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. mdpi.com Several of these compounds potently suppressed the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.com The most promising compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to exert its anti-inflammatory effects by inhibiting the MAPKs/NF-κB signaling pathway. mdpi.com Given the structural relationship between the pyridine core of nicotinaldehyde and the isoquinoline (B145761) scaffold, this research highlights a potential avenue for developing anti-inflammatory agents based on this compound.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is critical for drug development. Research on derivatives of nicotinaldehyde and related pyridine structures has pointed to several distinct molecular targets and pathways.

Enzyme Inhibition: A primary mechanism is the direct inhibition of enzymes crucial to disease pathology. As noted, derivatives have been shown to act as noncompetitive inhibitors of α-amylase, binding to an allosteric site rather than competing with the substrate at the active site. nih.govunimi.it Other research on related compounds has identified DNA gyrase as a target for antibacterial action. nih.gov

Receptor Modulation: For neurological applications, the key mechanism is the allosteric modulation of ligand-gated ion channels, specifically nAChRs. nih.govnih.gov By binding to sites distinct from the acetylcholine binding site, these compounds can fine-tune receptor activity, which is a sophisticated mechanism for therapeutic intervention. nih.gov

Signaling Pathway Interference: In the context of anti-inflammatory and anticancer activity, derivatives of related scaffolds have been shown to interfere with intracellular signaling cascades. This includes the inhibition of the MAPKs/NF-κB pathway, which is central to the inflammatory response. mdpi.com For anticancer applications, inhibition of critical survival pathways, such as the PI3K pathway by 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, represents a key mechanism. mdpi.com

Metabolic Interference: The role of the nicotinaldehyde structure as a precursor to NAD suggests a potential mechanism involving the modulation of cellular metabolism. nih.gov Altering NAD homeostasis could be a powerful strategy, particularly in diseases with high metabolic demands like cancer. nih.gov

Target Identification and Validation

The initial and crucial steps in drug discovery involve identifying a biological target (like a protein or enzyme) and validating its role in a disease process. This validation confirms that modulating the target is likely to produce a therapeutic effect. However, there are no published studies that have utilized this compound in screening assays or other methodologies to identify or validate novel biological targets. Its potential interactions with specific proteins or cellular components have not been documented in the scientific literature.

Pathway Inhibition and Cellular Response Studies

Cellular pathways are complex networks that govern cell function, and their dysregulation is often implicated in disease. Investigating how a compound affects these pathways is fundamental to understanding its mechanism of action.

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism. Its inhibition is a therapeutic strategy in cancer and other diseases. There is currently no research demonstrating that this compound inhibits the mTORC1 pathway or detailing any subsequent cellular responses.

FGFR-4 Pathway: Fibroblast growth factor receptor 4 (FGFR-4) is another important target, particularly in hepatocellular carcinoma, where its signaling pathway can drive tumor growth. Literature searches yield no data on the inhibitory activity of this compound against FGFR-4 or its effect on downstream signaling events.

Biomedical Imaging Probe Development

Chemical compounds can be modified to create probes for visualizing biological structures and processes in real-time, aiding in disease diagnosis and research. This often involves incorporating fluorescent molecules or radioisotopes.

Fluorescent probes are invaluable tools for detecting specific biological markers, such as the amyloid-beta (Aβ) plaques characteristic of Alzheimer's disease. While the development of such probes is an active area of research, this compound has not been reported as a building block or precursor in the synthesis of fluorescent probes for Aβ plaques or any other biological targets. It is noteworthy that a structurally similar compound, 6-(dimethylamino)nicotinaldehyde , has been utilized as a reactant in the synthesis of novel heterocyclic molecules for the fluorescent labeling of Aβ plaques. However, this represents a different chemical entity.

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiolabeled molecules (PET ligands) to visualize and quantify physiological processes. The development of novel PET ligands is essential for advancing diagnostic medicine. There is no evidence in the scientific literature of this compound or its direct analogues being used to develop PET ligands for any imaging target.

Potential Applications in Materials Science and Industrial Chemistry

Role as Chemical Building Blocks and Intermediates

The reactivity of the amino and aldehyde groups in 6-(Methylamino)nicotinaldehyde makes it a valuable intermediate for the synthesis of a variety of organic compounds. This bifunctionality allows it to participate in numerous condensation and substitution reactions to construct larger, more complex molecular architectures.

While specific agrochemical products derived directly from this compound are not extensively documented in publicly available literature, the pyridine (B92270) scaffold is a common feature in many commercial pesticides. Pyridine derivatives are known to exhibit a wide range of biological activities, and the functional groups present in this compound could serve as handles for the synthesis of novel agrochemicals. The methylamino group, for instance, could be further functionalized, and the aldehyde could be converted into other functional groups known to impart pesticidal properties.

The general importance of pyridine derivatives in agriculture is well-established, with numerous compounds containing this heterocycle being used as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could lead to the development of new active ingredients with unique modes of action or improved efficacy.

The structure of this compound makes it a potential precursor for the synthesis of specialized polymers and dyes. The aldehyde group can participate in condensation polymerization reactions with suitable co-monomers, such as phenols or amines, to form resin-like materials. The aminopyridine moiety can influence the final properties of the polymer, such as thermal stability, solubility, and its ability to coordinate with metal ions.

In the realm of dye synthesis, the aminopyridine core can act as a chromophore. By reacting the aldehyde group with various coupling agents, it is possible to create a range of conjugated systems that absorb light in the visible spectrum. The methylamino group, being an electron-donating group, can further modulate the color of the resulting dye. The reactivity of this compound allows for its incorporation into larger dye molecules, potentially leading to materials with interesting photophysical properties.

Incorporation into Functional Materials

The unique electronic and structural features of this compound suggest its potential for incorporation into a variety of functional materials. The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, while the conjugated system of the pyridine ring can impart electronic and optical properties.

Compounds containing aminopyridine moieties are of interest for their potential applications in electronic and optical materials. The conjugated π-system of the pyridine ring, in conjunction with the electron-donating methylamino group, can give rise to interesting photophysical properties, such as fluorescence. nih.gov Derivatives of 6-Aminonicotinaldehyde (B32264), a closely related compound, are being explored for their use in electroluminescent materials due to the efficient light-emitting properties of the conjugated pyridine structure. hzsqchem.com By modifying the structure of this compound, it may be possible to tune its electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The functional groups on this compound make it a candidate for the surface modification of nanoparticles. The amino group can be used to anchor the molecule to the surface of various nanomaterials, while the aldehyde group remains available for further reactions, allowing for the attachment of other molecules or the integration of the nanoparticles into larger systems. For instance, aminopyridines have been considered for the surface modification of nanoparticles to immobilize them for various applications. rsc.org The aldehyde functionality is also known to be a versatile anchor for the functionalization of nanoparticle surfaces. cd-bioparticles.net By attaching this compound to nanoparticles, it may be possible to create hybrid materials with tailored properties for applications in catalysis, sensing, or drug delivery.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₈N₂O | 136.15 | 72087-21-9 |

| 6-Aminonicotinaldehyde | C₆H₆N₂O | 122.12 | 69879-22-7 |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 500-22-1 |

Table 2: Potential Applications of Pyridine-based Aldehydes in Materials Science

| Application Area | Relevant Functional Groups | Potential Role of this compound |

| Agrochemicals | Pyridine ring, Amino group | Precursor for novel pesticides |

| Polymers | Aldehyde, Amino group | Monomer in condensation polymerization |

| Dyes | Aminopyridine (chromophore) | Building block for conjugated dye molecules |

| Supramolecular Chemistry | Pyridine nitrogen, Hydrogen bond donors/acceptors | Ligand for self-assembly of complex architectures |

| Electronic Materials | Conjugated π-system, Electron-donating group | Component of electroluminescent materials |

| Nanotechnology | Amino group, Aldehyde group | Surface functionalization agent for nanoparticles |

Catalysis and Reaction Development

The nitrogen atoms within the pyridine ring and the methylamino group of this compound offer potential coordination sites for metal ions. This property allows for the formation of metal complexes that could exhibit catalytic activity. Transition metal complexes featuring pyridine-based ligands are widely used in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The development of catalysts derived from this compound could involve its use as a ligand to synthesize novel metal complexes. These complexes could then be screened for their efficacy in promoting specific chemical reactions. Furthermore, the aldehyde group could be utilized to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled. The electronic properties of the pyridine ring, influenced by the electron-donating methylamino group, can be fine-tuned to modulate the catalytic activity of the resulting metal complex.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

The synthesis of multi-substituted pyridines is an area of continuous innovation. rsc.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 6-(Methylamino)nicotinaldehyde and its analogs.

Key areas of focus will include:

Greener Synthesis: Exploring environmentally benign methodologies, such as microwave-assisted synthesis and one-pot multicomponent reactions, can offer advantages like reduced reaction times, higher yields, and lower costs. nih.gov The use of greener solvents and catalysts is also a critical aspect of sustainable chemistry that can be applied to the synthesis of this compound. biosynce.com

Catalytic C-N Bond Formation: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for the formation of the C-N bond in the methylamino group. researchgate.net Future work may involve the development of novel catalysts that are more efficient and operate under milder conditions. Metal-free C-N bond formation strategies are also an emerging area of interest. rsc.org

Direct C-H Functionalization: The direct functionalization of C-H bonds on the pyridine (B92270) ring is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Developing methods for the selective C-H functionalization of this compound could open up new avenues for creating a diverse library of derivatives.

Advanced Mechanistic Studies of Biological Activities

Substituted pyridines are known to exhibit a wide range of biological activities, including enzyme inhibition. researchgate.net Understanding the precise molecular mechanisms by which this compound interacts with biological targets is crucial for its development as a therapeutic agent.

Future mechanistic studies should aim to:

Identify Biological Targets: High-throughput screening and proteomics approaches can be employed to identify the specific enzymes, receptors, or other proteins that interact with this compound. Pyridine derivatives have been shown to inhibit various enzymes, including cytochrome P-450 and kinases. researchgate.netnih.gov

Elucidate Binding Modes: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information on how the compound binds to its biological target. This information is invaluable for understanding the key interactions that govern its activity.

Investigate Downstream Effects: Once a target is identified, further studies will be needed to understand the downstream cellular effects of its modulation by this compound. This could involve studying changes in signaling pathways, gene expression, and cellular metabolism.

Rational Design of Highly Potent and Selective Derivatives

The principles of rational drug design can be applied to optimize the biological activity of this compound and develop derivatives with enhanced potency and selectivity. nih.gov This involves a systematic approach to modifying the chemical structure to improve its interaction with the target.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound with systematic variations in their structure can help to identify the key structural features required for biological activity. nih.govacs.org This information can then be used to guide the design of more potent compounds.